Physicochemical Profile: Computed Lipophilicity and Topological Polar Surface Area
The compound has a computed XLogP3-AA of 4.7 and a topological polar surface area of 98.9 Ų [1]. These values place it within a property space often associated with oral bioavailability according to Lipinski's rule of five, distinguishing it from more polar or lipophilic analogs within the same benzothiazole-azetidine series that may have computed logP values outside the 1–5 range.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.7; TPSA = 98.9 Ų |
| Comparator Or Baseline | No direct comparator; benchmark for oral drug-likeness: XLogP ≤5, TPSA <140 Ų (Lipinski/Veber rules) |
| Quantified Difference | Within oral drug-like space; no direct analog comparison available |
| Conditions | Computed properties via PubChem (XLogP3 3.0, Cactvs 3.4.8.18) |
Why This Matters
Procurement decisions for screening libraries often filter by computed physicochemical properties; this compound falls within a favorable oral drug-like range, reducing the risk of poor permeability or solubility often seen with more extreme lipophilic analogs.
- [1] PubChem Compound Summary for CID 71796202, (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-bromothiophen-2-yl)methanone. National Center for Biotechnology Information (2025). View Source
